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4-Hydroxy-3,5-diiodobenzoate
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Overview
Description
4-Hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C7H3I2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diiodobenzoate typically involves the iodination of 4-hydroxybenzoic acid. One common method is the reaction of 4-hydroxybenzoic acid with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the selective iodination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3,5-diiodosalicylic acid.
Reduction: The iodine atoms can be reduced to form 4-hydroxybenzoic acid.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Diiodosalicylic acid.
Reduction: 4-Hydroxybenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
The applications of 4-Hydroxy-3,5-diiodobenzoate and its derivatives are varied, with notable uses in biological studies, medical imaging, and pharmaceutical research. The presence of iodine in the compound contributes to its radiopacity, making it useful in X-ray imaging .
Scientific Research Applications
Iodinated 4,4-bis(4-hydroxyphenyl)pentanoic acid (IBHP) A non-cytotoxic organic compound with high radiopacity, can be synthesized by iodinating 4,4-bis(4-hydroxyphenyl)pentanoic acid . Cytocompatibility studies using L929 fibroblast cells indicated over 90% cell viability for all concentrations tested (0.001–0.8 mg/mL), demonstrating excellent cytocompatibility . The high X-ray opacity and non-cytotoxic response suggest that IBHP is promising for medical imaging and diagnostics .
Butyl 4-hydroxy-3,5-di-iodobenzoate (BHDB) Butyl 4-hydroxy-3,5-di-iodobenzoate's effect on the metabolism of L-thyroxine, L-3,5,3′-triiodothyronine, tetraiodothy has been studied in rats . Additionally, it has been investigated in rats treated with acetic acid compounds . In experiments involving BHDB, it was injected subcutaneously (25 mg/rat) on the day preceding the tri- or tetra-iodothyroacetic acid injection and on each subsequent day during the experiment . To measure the effect of BHDB on oxygen consumption of mice treated with tri- or tetra-iodothyroacetic acid, mice were given BHDB (50 mg/kg) in arachis oil by intraperitoneal injection .
Methyl-4-Hydroxy-3,5-Diiodobenzoate is used for research applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-diiodobenzoate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The hydroxyl and iodine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the iodine atoms, resulting in different chemical properties and reactivity.
3,5-Diiodosalicylic acid: Contains an additional carboxyl group, which affects its solubility and reactivity.
4-Hydroxy-3,5-diiodobenzoic acid methyl ester:
Uniqueness
4-Hydroxy-3,5-diiodobenzoate is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H3I2O3- |
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Molecular Weight |
388.91 g/mol |
IUPAC Name |
4-carboxy-2,6-diiodophenolate |
InChI |
InChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-1 |
InChI Key |
XREKTVACBXQCSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1I)[O-])I)C(=O)O |
Origin of Product |
United States |
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